molecular formula C13H17N3 B2802487 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)propan-2-amine CAS No. 1423034-17-6

1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)propan-2-amine

Cat. No.: B2802487
CAS No.: 1423034-17-6
M. Wt: 215.3
InChI Key: NTRLVKNGJYRHQI-UHFFFAOYSA-N
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Description

1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)propan-2-amine is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. This particular compound has garnered interest due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)propan-2-amine typically involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with appropriate amines under controlled conditions. One common method involves the use of sodium acetate as a catalyst at room temperature . The reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can yield amine derivatives with different substitution patterns.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted pyrazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, hydroxyl derivatives, and amine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)propan-2-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, leading to changes in cellular processes. For example, it may inhibit dipeptidyl peptidase-4 (DPP-4), which is involved in glucose metabolism, making it a potential antidiabetic agent .

Comparison with Similar Compounds

Similar Compounds

    3-methyl-1-phenyl-1H-pyrazol-5-amine: A structurally similar compound with different substitution patterns.

    1-phenyl-3-methyl-1H-pyrazol-5-ylamine: Another related compound with variations in the position of substituents.

Uniqueness

1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)propan-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development .

Properties

IUPAC Name

1-(5-methyl-2-phenylpyrazol-3-yl)propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-10(14)8-13-9-11(2)15-16(13)12-6-4-3-5-7-12/h3-7,9-10H,8,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTRLVKNGJYRHQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)CC(C)N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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